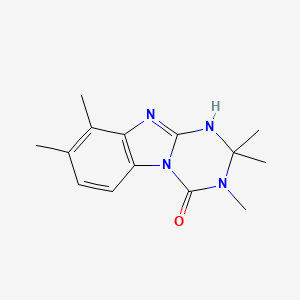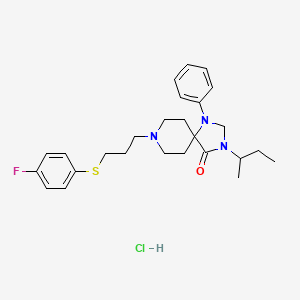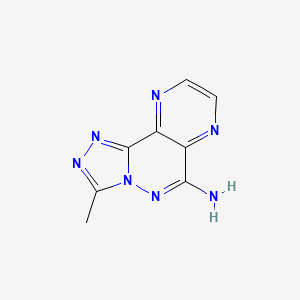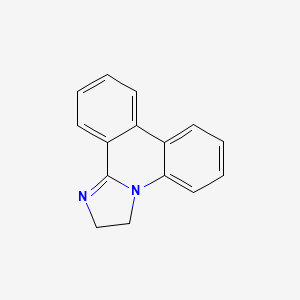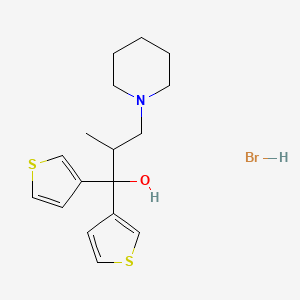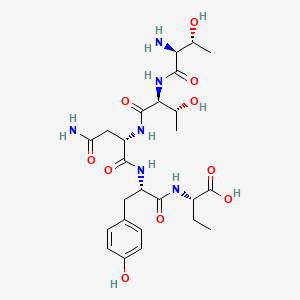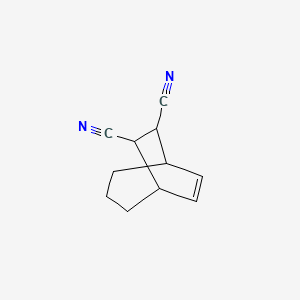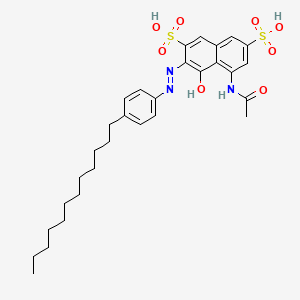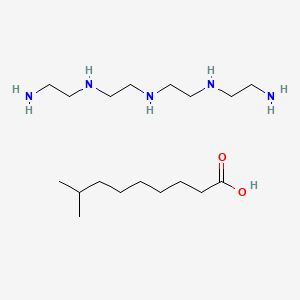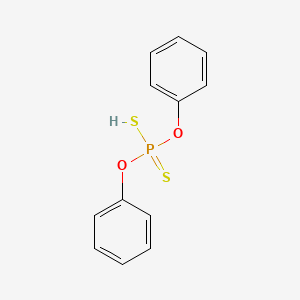
O,O-Diphenyl hydrogen phosphorodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Diphenyl hydrogen phosphorodithioate: is an organophosphorus compound with the molecular formula C12H11O2PS2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two phenyl groups attached to a phosphorodithioate moiety, making it a versatile reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O,O-Diphenyl hydrogen phosphorodithioate can be synthesized through the reaction of diphenyl phosphorochloridate with hydrogen sulfide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where diphenyl phosphorochloridate is reacted with hydrogen sulfide. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions: O,O-Diphenyl hydrogen phosphorodithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorothioates.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form phosphorothioates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and bases like triethylamine are commonly used.
Major Products:
Oxidation: Phosphorothioates.
Reduction: Phosphines.
Substitution: Phosphorothioates.
Applications De Recherche Scientifique
O,O-Diphenyl hydrogen phosphorodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of pesticides and as an additive in lubricants
Mécanisme D'action
The mechanism of action of O,O-Diphenyl hydrogen phosphorodithioate involves its interaction with nucleophiles and electrophiles. The compound can form stable complexes with metals, which can then participate in various catalytic processes. The molecular targets include enzymes and metal ions, and the pathways involved often relate to redox reactions and nucleophilic substitutions .
Comparaison Avec Des Composés Similaires
- O,O-Dimethyl hydrogen phosphorodithioate
- O,O-Diethyl hydrogen phosphorodithioate
- O,O-Di(naphthalen-1-yl) hydrogen phosphorodithioate
Comparison: O,O-Diphenyl hydrogen phosphorodithioate is unique due to its phenyl groups, which provide greater stability and reactivity compared to its methyl and ethyl counterparts. The presence of phenyl groups also enhances its ability to form stable complexes with metals, making it more effective in catalytic applications .
Propriétés
Numéro CAS |
2253-60-3 |
|---|---|
Formule moléculaire |
C12H11O2PS2 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
diphenoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H11O2PS2/c16-15(17,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,16,17) |
Clé InChI |
CKSHRDPCFLDKPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


